
9,10-Anthracenedione, 1-amino-2-chloro-4-hydroxy-
Overview
Description
9,10-Anthracenedione (anthraquinone) derivatives are a critical class of compounds with applications in dyes, pharmaceuticals, and materials science. The target compound, 1-amino-2-chloro-4-hydroxy-9,10-anthracenedione, features a unique substitution pattern:
- Amino group (-NH₂) at position 1,
- Chloro group (-Cl) at position 2,
- Hydroxy group (-OH) at position 2.
These substituents confer distinct electronic, solubility, and reactivity properties compared to simpler anthraquinones.
Mechanism of Action
Target of Action
The primary targets of 1-amino-2-chloro-4-hydroxyanthracene-9,10-dione, an anthraquinone derivative, are essential cellular proteins involved in the viability of cancer cells . These include kinases, topoisomerases, telomerases, matrix metalloproteinases, and G-quadruplexes .
Mode of Action
The compound interacts with its targets by inhibiting their function, thereby disrupting crucial proteins and nucleic acid synthesis in cellular machinery . This inhibition results in the prevention of cancer progression .
Biochemical Pathways
The affected biochemical pathways primarily involve the inhibition of essential proteins and enzymes that are crucial for the survival and proliferation of cancer cells . The downstream effects of this inhibition include the disruption of DNA replication and cell division, leading to the death of cancer cells .
Pharmacokinetics
While specific ADME (Absorption, Distribution, Metabolism, and Excretion) properties for this compound are not readily available, general properties of anthraquinone derivatives can be considered. These compounds often have good bioavailability due to their planar structure and ability to form hydrogen bonds. The exact pharmacokinetic properties can vary depending on the specific substitutions on the anthraquinone scaffold .
Result of Action
The result of the compound’s action is the inhibition of cancer cell proliferation and the induction of cell death . By targeting and inhibiting essential cellular proteins, the compound disrupts the normal functioning of cancer cells, leading to their death .
Action Environment
The action, efficacy, and stability of the compound can be influenced by various environmental factors. For instance, the compound’s stability can be affected by light and temperature . Therefore, it is recommended to store the compound in a dark place, sealed, and at a temperature between 2-8°C . Furthermore, the compound’s efficacy can be influenced by the hypoxic environment of solid tumors, which is a common characteristic of cancer cells .
Biological Activity
9,10-Anthracenedione, 1-amino-2-chloro-4-hydroxy- (CAS No. 2478-67-3) is a derivative of anthraquinone known for its potential biological activities, particularly in the fields of cancer research and pharmacology. This compound has garnered attention due to its structural similarities to anthracycline anticancer drugs, which are widely used in chemotherapy.
Chemical Structure and Properties
The molecular formula of 9,10-Anthracenedione, 1-amino-2-chloro-4-hydroxy- is C14H8ClNO3. Its structure includes an anthraquinone core with an amino group, a chloro substituent, and a hydroxy group, which contribute to its biological activity.
The biological activity of this compound is primarily attributed to its ability to interact with DNA and induce apoptosis in cancer cells. Studies have shown that it can intercalate into DNA strands, leading to the formation of DNA adducts that disrupt replication and transcription processes. This mechanism is similar to that of established chemotherapeutic agents like doxorubicin.
Anticancer Properties
Research indicates that 9,10-Anthracenedione, 1-amino-2-chloro-4-hydroxy- exhibits significant anticancer activity. For instance:
- Cell Line Studies : In vitro studies on MDA-MB-231 breast cancer cells demonstrated that the compound induces apoptosis with minimal cytotoxic effects on normal breast epithelial cells (HBL-100) .
- Mechanistic Insights : The compound's interaction with calf thymus DNA was characterized using spectroscopic methods, revealing its potential to form stable complexes that can trigger cellular apoptosis pathways .
Antioxidant Activity
In addition to its anticancer properties, this compound has been evaluated for its antioxidant capabilities. It has shown promising results in reducing oxidative stress markers in various biological assays . The antioxidant activity is crucial as it may enhance the overall therapeutic efficacy by protecting normal cells from oxidative damage during chemotherapy.
Case Studies
Comparative Analysis
The biological activity of 9,10-Anthracenedione, 1-amino-2-chloro-4-hydroxy- can be compared with other anthraquinone derivatives:
Compound | Anticancer Activity | Antioxidant Activity |
---|---|---|
9,10-Anthracenedione | High | Moderate |
1-Amino-4-hydroxy-9,10-anthraquinone | Moderate | High |
Doxorubicin | Very High | Low |
Scientific Research Applications
Pharmaceuticals
9,10-Anthracenedione derivatives are primarily studied for their antitumor and antibacterial properties . Their ability to intercalate into DNA and generate reactive oxygen species (ROS) makes them promising candidates for anticancer drug development. Research indicates that these compounds can inhibit cell proliferation and induce apoptosis in various cancer cell lines, such as T-cell malignancies .
Materials Science
The compound is also utilized in material synthesis, particularly in the development of organic semiconductors and dyes. Its unique electronic properties allow it to be integrated into photonic devices and sensors .
Analytical Chemistry
9,10-Anthracenedione, 1-amino-2-chloro-4-hydroxy- can be effectively analyzed using high-performance liquid chromatography (HPLC). The reverse-phase HPLC method allows for the separation of this compound from impurities, making it useful for pharmacokinetic studies .
Antitumor Activity
A study demonstrated that modified analogs of 9,10-anthracenedione exhibited significant cytotoxic effects against various cancer cell lines. For instance, certain derivatives showed enhanced activity against pancreatic cancer cells by inhibiting lactate dehydrogenase (LDH), a key enzyme in cancer metabolism .
Antibacterial Properties
Research has indicated that the compound possesses antimicrobial activity against resistant bacterial strains. Its structural similarities to known antibiotics suggest potential mechanisms involving disruption of bacterial cell wall synthesis.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 1-amino-2-chloro-4-hydroxy-9,10-anthracenedione, and how can reaction conditions be optimized?
- Methodological Answer : A typical synthesis involves halogenation and amination steps. For example, bromocarboxylic acid can react with amino derivatives in the presence of catalysts like CuSO₄ and FeSO₄ under controlled heating (90°C for 4 hours). Sodium carbonate is used as an acid scavenger. Yield optimization requires adjusting catalyst ratios (e.g., 0.05 g CuSO₄/FeSO₄ per 0.01 mol substrate) and monitoring reaction progress via TLC or HPLC . Halogenation steps may require careful temperature control to avoid side reactions like over-chlorination .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer :
- LC/MS : Determines molecular weight and purity (e.g., [M+H]⁺ peaks at m/z 405.9 for related anthraquinones) .
- NMR (¹H/¹³C) : Identifies substituent positions. For example, hydroxyl protons appear as broad singlets (~δ 10-12 ppm), while aromatic protons show splitting patterns dependent on neighboring groups .
- IR Spectroscopy : Confirms functional groups (e.g., C=O stretches at ~1670 cm⁻¹ for anthraquinone cores) .
Q. What safety precautions are critical when handling this compound?
- Methodological Answer : Use nitrile gloves and flame-retardant lab coats to prevent skin contact. Work in a fume hood with HEPA filters to avoid inhalation. Store in airtight containers away from light and moisture. In case of spills, neutralize with inert adsorbents (e.g., vermiculite) and dispose of waste via approved chemical protocols .
Advanced Research Questions
Q. How do substituent positions (amino, chloro, hydroxy) influence the compound’s electronic properties and reactivity?
- Methodological Answer : The amino group at position 1 acts as an electron donor, enhancing electrophilic substitution at position 4. Chlorine at position 2 withdraws electrons via induction, stabilizing intermediates in Diels-Alder reactions . Hydroxy groups at position 4 increase solubility in polar solvents but may form intramolecular hydrogen bonds, altering redox potentials. Computational modeling (DFT) can predict substituent effects on HOMO-LUMO gaps .
Q. What strategies resolve contradictions in spectral data (e.g., NMR peak splitting anomalies)?
- Methodological Answer : Contradictions may arise from dynamic processes (e.g., tautomerism) or impurities. Use deuterated solvents (DMSO-d₆) to stabilize hydroxyl protons. Variable-temperature NMR can identify tautomeric equilibria. Cross-validate with high-resolution MS and X-ray crystallography (if crystals are obtainable) .
Q. Can this compound serve as a precursor for anticancer agents, and what in vitro assays validate its bioactivity?
- Methodological Answer : Derivatives of 9,10-anthracenedione exhibit intercalation with DNA, inhibiting topoisomerase II. Test cytotoxicity via MTT assays on cancer cell lines (e.g., HeLa or MCF-7). Structure-activity relationships (SAR) can be explored by modifying substituents (e.g., replacing chlorine with bromine) .
Q. How does the compound perform in materials science applications, such as organic electronics?
- Methodological Answer : Anthracene derivatives are studied for charge transport in OLEDs. Measure hole/electron mobility using time-of-flight (TOF) techniques. The chloro and hydroxy groups may enhance stability in thin-film architectures. Compare with unsubstituted anthracene to assess substituent impacts on conductivity .
Q. What catalytic systems improve regioselectivity in functionalizing the anthracenedione core?
Comparison with Similar Compounds
Comparison with Similar Anthraquinone Derivatives
Substituent Effects on Physicochemical Properties
Table 1: Key Physicochemical Parameters
*Estimated values based on substituent contributions.
Key Observations :
- Lipophilicity (LogP): The chloro group in the target compound increases LogP compared to non-halogenated analogs (e.g., 1-amino-4-hydroxy derivative: XLogP³ = 5.8 ). However, the hydroxy group mitigates this effect, leading to an intermediate LogP (~3.5).
- Polar Surface Area (PSA): The amino and hydroxy groups elevate PSA, enhancing water solubility relative to halogenated analogs (e.g., 1-chloro-4-hydroxy: PSA = 54.4 ).
- Solubility: Amino-substituted anthraquinones (e.g., 1-amino-: 2950 mg/L ) generally exhibit higher aqueous solubility than halogenated derivatives.
Industrial and Pharmaceutical Relevance
- Dyes: Amino-hydroxy-chloro substitution patterns are prevalent in anthraquinone dyes, such as 1-amino-4-hydroxy-2-phenoxy-9,10-anthracenedione (solubility = 3800 mg/L ), used in textile coloring.
Preparation Methods
Historical Development of Synthesis Methods
The earliest synthesis of 1-amino-2-chloro-4-hydroxyanthraquinone involved chlorinating 1-amino-4-hydroxyanthraquinone in 90–100% sulfuric acid or oleum. However, this method required multiple steps to prepare the precursor, including the conversion of 1,4-dihydroxyanthraquinone (quinizarine) to 1,4-diamino-2,3-dihydroanthraquinone (leukamine) using ammonia, followed by oxidation with manganese dioxide. The reliance on manganese dioxide complicated sulfuric acid regeneration and introduced scalability challenges.
Subsequent innovations focused on simplifying precursor synthesis. The development of 1-amino-4-hydroxy-2,3-dihydroanthraquinone as a direct precursor enabled a single-step chlorination process, eliminating the need for multi-stage oxidations. This advancement marked a pivotal shift toward industrial feasibility.
Chlorination in Concentrated Sulfuric Acid
Reaction Mechanism and Conditions
The modern industrial standard involves chlorinating 1-amino-4-hydroxy-2,3-dihydroanthraquinone in concentrated sulfuric acid (96–99%) at 40–70°C. Chlorine gas is introduced into the reaction mixture, where it undergoes electrophilic substitution at the C2 position of the partially saturated anthraquinone backbone. The dihydro structure facilitates regioselectivity, directing chlorine to the desired position.
Key Steps:
- Dissolution: The precursor is dissolved in 6–10 times its weight of sulfuric acid.
- Chlorination: Gaseous chlorine is introduced with vigorous stirring.
- Aromatization: The dihydro intermediate undergoes dehydrogenation to yield the fully conjugated anthraquinone.
Workup and Purification
Post-reaction, the mixture is quenched in ice water, neutralized with alkali (e.g., sodium hydroxide), and filtered to isolate the crude product. Recrystallization from organic solvents like methanol or ethanol enhances purity. This method achieves yields exceeding 70% with >95% purity, as validated by nuclear magnetic resonance (NMR) and mass spectrometry (MS).
Halogenation of 1-Aminoanthraquinone Derivatives
Mixed Halogenation Approaches
A patented method produces a mixture of 1-amino-2-chloro-4-hydroxyanthraquinone and its bromo analogue by reacting 1-aminoanthraquinone with chlorine and bromine in fuming sulfuric acid. The process leverages the differential reactivity of halogens:
- Chlorine exhibits higher electrophilicity, favoring substitution at C2.
- Bromine competes at elevated temperatures but constitutes <20% of the product.
Optimization Parameters:
- Acid Concentration: 92–100% sulfuric acid minimizes byproducts like trichlorinated derivatives.
- Temperature: Maintaining 50–60°C suppresses over-halogenation.
Comparative Halogen Reactivity
While bromination of 1-aminoanthraquinone derivatives follows analogous pathways, it requires harsher conditions (e.g., higher temperatures or longer reaction times). For example, 1-amino-2-bromo-4-hydroxyanthraquinone synthesis necessitates 110°C and extended reflux periods, yielding ~60% product.
Comparative Analysis of Synthetic Routes
Purification and Isolation Techniques
Filtration and Neutralization
Crude products are typically isolated via vacuum filtration after quenching in ice water. Neutralization with aqueous sodium hydroxide precipitates the product, which is then washed with solvents like chloroform to remove organic impurities.
Chromatographic Methods
Column chromatography using silica gel and petroleum ether/dichloromethane mixtures (1:1) resolves stubborn byproducts, achieving >99% purity for analytical applications.
Applications and Derivatives
1-Amino-2-chloro-4-hydroxyanthraquinone serves as a precursor for:
Properties
IUPAC Name |
1-amino-2-chloro-4-hydroxyanthracene-9,10-dione | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8ClNO3/c15-8-5-9(17)10-11(12(8)16)14(19)7-4-2-1-3-6(7)13(10)18/h1-5,17H,16H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MFAVJLWGAQYYNX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C(=C(C=C3O)Cl)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8ClNO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7062455 | |
Record name | 9,10-Anthracenedione, 1-amino-2-chloro-4-hydroxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7062455 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
273.67 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2478-67-3 | |
Record name | 1-Amino-2-chloro-4-hydroxy-9,10-anthracenedione | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2478-67-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 9,10-Anthracenedione, 1-amino-2-chloro-4-hydroxy- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002478673 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 9,10-Anthracenedione, 1-amino-2-chloro-4-hydroxy- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 9,10-Anthracenedione, 1-amino-2-chloro-4-hydroxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7062455 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-amino-2-chloro-4-hydroxyanthraquinone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.829 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Retrosynthesis Analysis
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